Cas no 1214331-08-4 (4-Chloro-2'-fluoro-3-methoxybiphenyl)

4-Chloro-2'-fluoro-3-methoxybiphenyl is a fluorinated biphenyl derivative with a chloro and methoxy substitution pattern, offering distinct reactivity and structural properties. Its halogenated and methoxy-functionalized aromatic rings make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex heterocycles or modifying bioactive molecules. The electron-withdrawing fluoro and chloro groups enhance its utility in cross-coupling reactions, while the methoxy group provides additional steric and electronic modulation. This compound’s well-defined structure and stability under typical reaction conditions make it suitable for precision applications in medicinal chemistry and material science. Its purity and consistency ensure reliable performance in demanding synthetic workflows.
4-Chloro-2'-fluoro-3-methoxybiphenyl structure
1214331-08-4 structure
Product name:4-Chloro-2'-fluoro-3-methoxybiphenyl
CAS No:1214331-08-4
MF:C13H10ClFO
MW:236.669306278229
CID:4998185

4-Chloro-2'-fluoro-3-methoxybiphenyl Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2'-fluoro-3-methoxybiphenyl
    • 4-Chloro-2'-fluoro-3-methoxybiphenyl
    • Inchi: 1S/C13H10ClFO/c1-16-13-8-9(6-7-11(13)14)10-4-2-3-5-12(10)15/h2-8H,1H3
    • InChI Key: JVDZQSCJEXHQMG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1OC)C1C=CC=CC=1F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 224
  • XLogP3: 4.7
  • Topological Polar Surface Area: 9.2

4-Chloro-2'-fluoro-3-methoxybiphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011002522-500mg
4-Chloro-2'-fluoro-3-methoxybiphenyl
1214331-08-4 97%
500mg
$847.60 2023-09-04
Alichem
A011002522-1g
4-Chloro-2'-fluoro-3-methoxybiphenyl
1214331-08-4 97%
1g
$1445.30 2023-09-04
Alichem
A011002522-250mg
4-Chloro-2'-fluoro-3-methoxybiphenyl
1214331-08-4 97%
250mg
$480.00 2023-09-04

Additional information on 4-Chloro-2'-fluoro-3-methoxybiphenyl

Comprehensive Overview of 4-Chloro-2'-fluoro-3-methoxybiphenyl (CAS No. 1214331-08-4): Properties, Applications, and Industry Insights

4-Chloro-2'-fluoro-3-methoxybiphenyl (CAS No. 1214331-08-4) is a specialized biphenyl derivative widely recognized for its unique chemical structure and versatile applications in pharmaceutical and agrochemical research. This compound features a chloro substitution at the 4-position, a fluoro group at the 2'-position, and a methoxy moiety at the 3-position, making it a valuable intermediate in organic synthesis. Its molecular formula, C13H10ClFO, and precise molecular weight (236.67 g/mol) underscore its relevance in precision-driven industries.

In recent years, the demand for halogenated biphenyls like 4-Chloro-2'-fluoro-3-methoxybiphenyl has surged due to their role in developing active pharmaceutical ingredients (APIs) and crop protection agents. Researchers frequently search for "fluorinated biphenyl synthesis" or "chloro-fluoro biphenyl applications," reflecting its growing importance in drug discovery and material science. The compound’s stability under various reaction conditions further enhances its utility in cross-coupling reactions, a hotspot in modern organic chemistry.

From an industrial perspective, CAS No. 1214331-08-4 is often discussed alongside "green chemistry alternatives" and "sustainable synthesis routes," aligning with global trends toward environmentally friendly production. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to ensure its purity, a critical factor for end-users. Regulatory compliance, including REACH and GMP standards, is also a key consideration for manufacturers.

The compound’s thermal properties—melting point ranging between 85–90°C and solubility in common organic solvents like dichloromethane and ethanol—make it adaptable to diverse laboratory and industrial processes. Its lipophilicity and electron-withdrawing effects are particularly valued in designing bioactive molecules, addressing frequent search queries like "how to modify biphenyl scaffolds for drug design."

Emerging studies highlight 4-Chloro-2'-fluoro-3-methoxybiphenyl’s potential in OLED materials and liquid crystal displays, expanding its relevance beyond life sciences. As innovation accelerates, this compound continues to attract attention for its balanced reactivity and functional group compatibility, answering industry demands for "high-performance chemical intermediates."

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